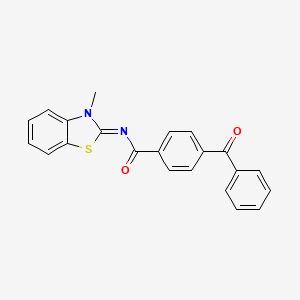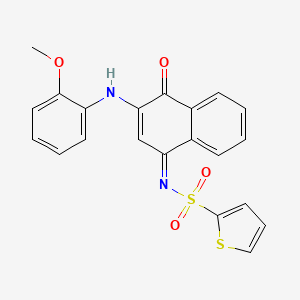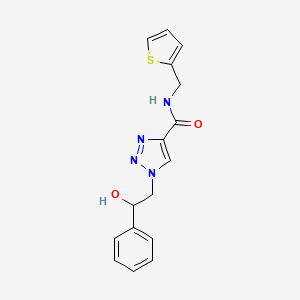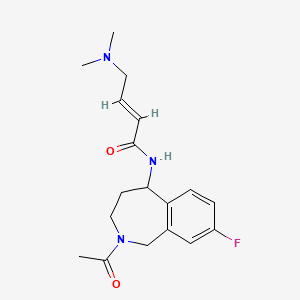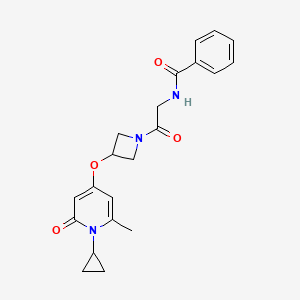
1,1-Dimethylsilolane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylsilolane-3-carbaldehyde, also known as DMSC, is a chemical compound that has gained significant attention in the field of organic synthesis. It is a versatile reagent that can be used for a variety of reactions, including the synthesis of aldehydes, ketones, and carboxylic acids.
科学的研究の応用
Synthon Utilization
1,1-Dimethylsilolane-3-carbaldehyde and similar compounds are primarily used as synthons in chemical synthesis. For instance, 1,3-dimethylated imidazolium carbaldehydes have been employed as synthons for incorporating a cationic imidazolium group into molecular structures. They've shown utility in various chemical reactions like Knoevenagel condensation, Wittig reaction, Schiff base formation, base-mediated electrophilic substitution, and oxidation. This includes the synthesis of natural products such as norzooanemonin (Berezin & Achilefu, 2007).
Reductive Coupling and Molecular Configuration
In organometallic chemistry, compounds like 3,4-dimethylphosphaferrocen-2-carbaldehyde have been used in titanium-mediated reductive coupling processes. These reactions produce bis(phosphaferrocenyl)-substituted ethylenes and pinacols, with the stereochemical course of the reactions being particularly noteworthy. Starting from enantiomerically pure aldehydes, these processes yield distinct isomeric diols, with their configurations confirmed through methods like NMR spectroscopy and X-ray diffraction (Ágústsson et al., 2002).
Chemical Interactions and Structural Formation
The aldehyde group in such compounds can engage in unique chemical interactions. For instance, 8-Dimethylaminonaphthalene-1-carbaldehyde undergoes reactions leading to the formation of salts through O-acylation and the formation of N–C bonds between peri-substituents. This interaction is facilitated by electron donation from the dimethylamino group to the carbonyl group, resembling the properties of an amide (Wannebroucq et al., 2016).
特性
IUPAC Name |
1,1-dimethylsilolane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-9(2)4-3-7(5-8)6-9/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUCUPFUBQEEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(C1)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

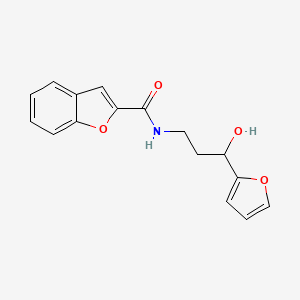
![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B2502098.png)
![2-(7-Fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine;dihydrochloride](/img/structure/B2502099.png)
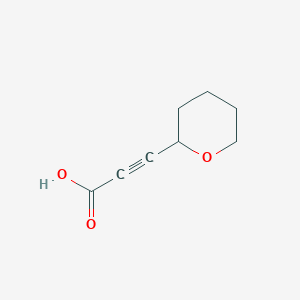
![N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2502101.png)
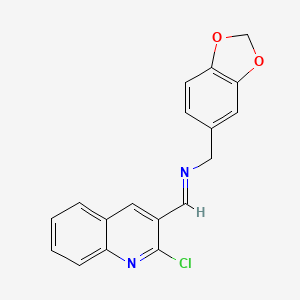
![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2502104.png)
